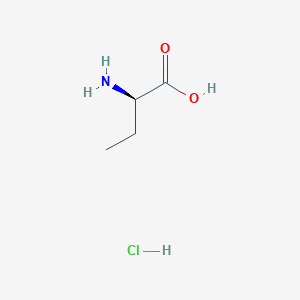

D-Homoalanina hcl

Descripción general

Descripción

D-Homoalanine hcl is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Homoalanine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Homoalanine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Azidopeptidos

D-Homoalanina hcl: se utiliza en la síntesis de azidopeptidos, que son importantes en la química de peptidos. La introducción de grupos azido en los peptidos permite reacciones posteriores de química click, permitiendo la creación de estructuras peptidicas complejas .

Química Click

El grupo azido de This compound puede participar en reacciones de cicloadición dipolar 1,3 de Huisgen catalizadas por Cu(I). Este enfoque de química click se utiliza ampliamente para el ensamblaje modular de peptidos que contienen triazol, que tienen aplicaciones en el diseño y desarrollo de fármacos .

Mimetismo del Enlace Peptidico

La incorporación de This compound en los peptidos puede dar como resultado estructuras donde el anillo 1,2,3-triazol imita el enlace peptidico. Esto tiene implicaciones para el diseño de terapias basadas en peptidos y el estudio de las interacciones proteína-proteína .

Inducción de Estructuras Secundarias

El uso de This compound en los peptidos puede inducir la formación de estructuras secundarias como giros β y hélices α. Esto es crucial para estudiar el plegamiento de proteínas y para diseñar peptidos con actividades biológicas especificas .

Ligación de Staudinger

This compound: se puede utilizar en una variante de la ligación de Staudinger, una técnica de bioconjugación que permite la síntesis de peptidos y proteínas sin la necesidad de grupos protectores. Este método es valioso para preparar peptidos y proteínas bioactivos con conformaciones naturales .

Generación de Aptameros de L-RNA

This compound: se puede utilizar para generar aptameros de L-RNA para el correspondiente L-aminoácido. Esta aplicación es significativa en el campo del reconocimiento molecular y el desarrollo de biosensores .

Incorporación de la Pared Celular Bacteriana

Los D-aminoácidos no naturales como This compound se pueden alimentar a las células bacterianas para que se incorporen a sus paredes celulares. Esto tiene posibles aplicaciones en el estudio del crecimiento bacteriano y el desarrollo de nuevos antibióticos .

Química de Proteínas y Ciclizaciones

El grupo azido en This compound también es útil para las ciclizaciones en la química de proteínas, lo que puede conducir a la formación de peptidos cíclicos con mayor estabilidad y actividad biológica .

Mecanismo De Acción

Target of Action

D-Homoalanine hydrochloride is a biochemical used in proteomics research . .

Biochemical Pathways

D-Homoalanine hydrochloride may be involved in several biochemical pathways. For instance, it has been reported that D-amino acids can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase. Malonate is then converted into malonyl-CoA and enters fatty acid biosynthesis . .

Análisis Bioquímico

Biochemical Properties

D-Homoalanine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. One notable interaction is with glutamate dehydrogenase, an enzyme involved in amino acid metabolism. D-Homoalanine hydrochloride can alter the substrate specificity of this enzyme, enhancing its activity towards certain substrates . Additionally, it has been used to generate L-RNA aptamers, which are valuable tools in molecular biology .

Cellular Effects

D-Homoalanine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, D-Homoalanine hydrochloride can be incorporated into cell walls, affecting their structure and function . In mammalian cells, it has been observed to impact protein synthesis by incorporating into newly synthesized proteins, thereby altering their function and stability .

Molecular Mechanism

The molecular mechanism of D-Homoalanine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, modulating their activity. For example, D-Homoalanine hydrochloride can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Homoalanine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Homoalanine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to D-Homoalanine hydrochloride in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of D-Homoalanine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of D-Homoalanine hydrochloride have been associated with neurotoxic effects in animal studies . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .

Metabolic Pathways

D-Homoalanine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One key pathway involves its conversion to L-homoalanine, which is a precursor for the synthesis of several important pharmaceuticals . The compound also interacts with enzymes such as threonine dehydratase and glutamate dehydrogenase, influencing their activity and the overall metabolic network .

Transport and Distribution

Within cells and tissues, D-Homoalanine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

D-Homoalanine hydrochloride exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, D-Homoalanine hydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can influence protein synthesis and metabolic processes .

Actividad Biológica

D-Homoalanine hydrochloride (D-HomoAla HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. As a structural analog of alanine, D-HomoAla HCl presents unique properties that may influence various biological processes. This article explores its biological activity, supported by recent research findings, case studies, and comparative data.

Chemical Structure and Properties

D-Homoalanine is an amino acid derivative where the amino group is attached to a carbon chain longer than that of standard amino acids. Its molecular formula is , and it is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClN |

| Molecular Weight | 110.57 g/mol |

| Solubility | Soluble in water |

| pH | Approximately 5.0 |

D-Homoalanine shares similarities with other amino acids but exhibits unique characteristics due to its structure, making it a valuable compound for various biochemical applications.

1. Antioxidant Properties

Recent studies have indicated that D-Homoalanine exhibits significant antioxidant activity. For instance, research involving the administration of D-HomoAla in models of oxidative stress demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its potential role in protecting cells from oxidative damage .

2. Enzyme Interaction

D-Homoalanine has been investigated as a substrate for specific enzymes, revealing its ability to modulate enzymatic activities. In particular, studies have shown that it can enhance the activity of certain dehydrogenases, which are crucial for metabolic processes. This property could be leveraged in therapeutic contexts where enzyme regulation is necessary.

3. Neuroprotective Effects

Research has highlighted the neuroprotective effects of D-Homoalanine, particularly in models of neurodegeneration. It has been observed that D-HomoAla can influence neurotransmitter systems, potentially serving as a co-agonist for NMDA receptors, which are vital for synaptic plasticity and memory function . This activity suggests its possible application in treating neurodegenerative diseases.

Case Study 1: Hepatoprotective Effects

In a study examining liver toxicity induced by hydrazine, the administration of D-Homoalanine analogs showed significant hepatoprotective effects. The results indicated an increase in catalase activity and a decrease in malondialdehyde (MDA) levels, demonstrating its ability to mitigate liver damage through antioxidant mechanisms .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of D-Homoalanine. In this study, D-HomoAla was administered to animal models with induced inflammation, resulting in reduced inflammatory markers and improved clinical outcomes . The findings suggest that D-Homoalanine may serve as a therapeutic agent in inflammatory conditions.

Comparative Analysis with Other Amino Acids

To better understand the unique properties of D-Homoalanine HCl, a comparative analysis with other amino acids was conducted:

| Compound | Antioxidant Activity | Neuroprotective Effects | Enzyme Modulation |

|---|---|---|---|

| D-Homoalanine HCl | High | Significant | Yes |

| L-Alanine | Moderate | Minimal | Yes |

| D-Alanine | Low | Limited | Yes |

| 3-Azido-D-alanine | Moderate | None | Yes |

This table illustrates that D-Homoalanine HCl possesses superior antioxidant and neuroprotective activities compared to other common amino acids.

Propiedades

IUPAC Name |

(2R)-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.